![molecular formula C₂₄H₂₅ClN₄OS B1145002 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2 CAS No. 684269-12-3](/img/no-structure.png)

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

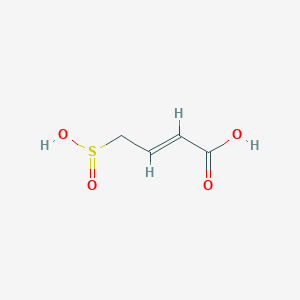

Synthesis of compounds similar to "5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2" often involves complex organic reactions, including condensation, oxidation, and reductive amination processes. These methods aim to construct the intricate molecular architecture characteristic of benzisothiazolyl-piperazine derivatives, which are noted for their significant biological activities. A study by Teng Da-wei (2013) highlighted the synthesis of a new compound, 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a] piperazine, from propynol and diazomethane through a series of such reactions, underscoring the complexity and innovation required in synthesizing these molecules (Teng Da-wei, 2013).

Molecular Structure Analysis

The molecular structure of benzisothiazolyl-piperazine derivatives is crucial for their biological activity, with studies often employing X-ray crystallography to elucidate their conformation. For example, Ninganayaka Mahesha et al. (2019) demonstrated how the molecular conformations of closely related piperazine derivatives impact their intermolecular interactions, which in turn can influence their biological activities (Ninganayaka Mahesha et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving benzisothiazolyl-piperazine derivatives are diverse, including their formation via cyclocondensation reactions as reported by R. Rajkumar et al. (2014). These reactions are pivotal for creating compounds with potential antimicrobial activities, showcasing the chemical versatility and potential therapeutic relevance of this class of compounds (R. Rajkumar et al., 2014).

Wissenschaftliche Forschungsanwendungen

Efficacy in Psychotic and Mood Disorders

Research into compounds similar to the one mentioned, such as Lurasidone, reveals their effectiveness in treating psychotic and mood disorders, including schizophrenia and bipolar depression. Lurasidone, for example, has shown to be well-tolerated and effective for short-term treatment, highlighting the potential of similar compounds for psychiatric applications. This compound's low risk of inducing weight gain, metabolic, or cardiac abnormalities, with a notable exception for akathisia, positions it as a promising candidate for further investigation in long-term studies (Pompili et al., 2018).

Antimycobacterial Activity

The benzisothiazole and piperazine derivatives have been reviewed for their antimycobacterial properties, particularly against Mycobacterium tuberculosis. This review underscores the therapeutic potential of piperazine-based molecules as effective anti-TB agents, offering a detailed structure-activity relationship (SAR) to aid in the rational design of new drugs (Girase et al., 2020).

Therapeutic Potential in Oncology

Compounds within this chemical class, such as 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, have been explored for their antineoplastic properties. These molecules demonstrate significant cytotoxicity against cancer cells, suggesting their potential as antineoplastic drug candidates. Their mechanism of action includes apoptosis induction and the generation of reactive oxygen species, highlighting the importance of further investigation into their clinical applications (Hossain et al., 2020).

Development for TB Treatment

Macozinone, a piperazine-benzothiazinone (PBTZ169), is under clinical trials for tuberculosis treatment. This compound targets decaprenylphospohoryl ribose oxidase DprE1, crucial for cell wall synthesis in Mycobacterium tuberculosis. The ongoing studies show promising results for developing more efficient TB drug regimens, emphasizing the importance of such compounds in addressing global health challenges (Makarov & Mikušová, 2020).

Safety and Hazards

Elderly patients with dementia-related psychosis treated with atypical antipsychotic drugs, including ziprasidone, are at an increased risk of death compared to placebo . Most of the deaths appeared to be either cardiovascular (e.g., heart failure, sudden death) or infectious (e.g., pneumonia) in nature .

Eigenschaften

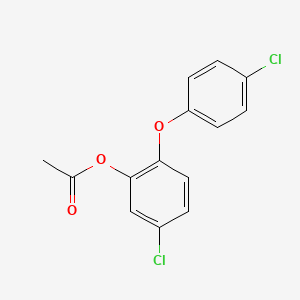

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2' involves the reaction of starting materials to form the desired product. The synthesis pathway should be designed in a way that maximizes yield and minimizes waste.", "Starting Materials": [ "1,2-Benzisothiazole-3-carboxylic acid", "Thionyl chloride", "Piperazine", "2-Bromoethylamine hydrobromide", "Sodium hydroxide", "Isopropylidene malononitrile", "Triethylamine", "6-Chloro-3-(1-methylethylidene)-1,3-dihydro-2H-indol-2-one" ], "Reaction": [ "Step 1: Conversion of 1,2-Benzisothiazole-3-carboxylic acid to 1,2-Benzisothiazol-3-yl chloride using thionyl chloride", "Step 2: Reaction of 1,2-Benzisothiazol-3-yl chloride with piperazine to form 4-(1,2-Benzisothiazol-3-yl)-1-piperazine", "Step 3: Reaction of 4-(1,2-Benzisothiazol-3-yl)-1-piperazine with 2-Bromoethylamine hydrobromide to form 2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethylamine hydrobromide", "Step 4: Conversion of 2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethylamine hydrobromide to 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2 using the following steps:", "Step 4.1: Reaction of 2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethylamine hydrobromide with sodium hydroxide to form 2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethanol", "Step 4.2: Reaction of 2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethanol with isopropylidene malononitrile and triethylamine to form 6-chloro-3-(1-methylethylidene)-1,3-dihydro-2H-indol-2-one", "Step 4.3: Reaction of 6-chloro-3-(1-methylethylidene)-1,3-dihydro-2H-indol-2-one with 2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethanol to form 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2" ] } | |

CAS-Nummer |

684269-12-3 |

Produktname |

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2 |

Molekularformel |

C₂₄H₂₅ClN₄OS |

Molekulargewicht |

453 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)